4-(But-3-en-1-yl)-4'-methyl-2,2'-bipyridine
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Overview
Description
4-(But-3-en-1-yl)-4’-methyl-2,2’-bipyridine is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds that consist of two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yl)-4’-methyl-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methyl-2,2’-bipyridine and 3-buten-1-ol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C.
Catalysts and Reagents: A palladium catalyst, such as palladium acetate, is used to facilitate the coupling reaction. A base, such as potassium carbonate, is added to deprotonate the alcohol and promote the formation of the desired product.
Purification: The crude product is purified using column chromatography to obtain pure 4-(But-3-en-1-yl)-4’-methyl-2,2’-bipyridine.
Industrial Production Methods
Industrial production of 4-(But-3-en-1-yl)-4’-methyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-en-1-yl)-4’-methyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced form, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bipyridine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often require catalysts such as palladium or copper, and the reactions are carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted bipyridines, oxides, and reduced derivatives
Scientific Research Applications
4-(But-3-en-1-yl)-4’-methyl-2,2’-bipyridine has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(But-3-en-1-yl)-4’-methyl-2,2’-bipyridine involves its interaction with molecular targets such as metal ions and biological macromolecules. The bipyridine moiety can coordinate with metal ions to form stable complexes, which can then participate in catalytic or biological processes. The but-3-en-1-yl and methyl groups influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: Similar structure but lacks the but-3-en-1-yl group.
4-(But-3-en-1-yl)-2,2’-bipyridine: Similar structure but lacks the methyl group.
4,4’-Di-tert-butyl-2,2’-bipyridine: Contains tert-butyl groups instead of but-3-en-1-yl and methyl groups.
Uniqueness
4-(But-3-en-1-yl)-4’-methyl-2,2’-bipyridine is unique due to the presence of both but-3-en-1-yl and methyl groups, which enhance its chemical reactivity and potential applications. The combination of these groups provides a balance of steric and electronic effects, making it a versatile compound for various research and industrial applications.
Properties
CAS No. |
344303-41-9 |
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Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(4-but-3-enylpyridin-2-yl)-4-methylpyridine |
InChI |
InChI=1S/C15H16N2/c1-3-4-5-13-7-9-17-15(11-13)14-10-12(2)6-8-16-14/h3,6-11H,1,4-5H2,2H3 |
InChI Key |
OBWUQEJNGIUREJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC=C |
Origin of Product |
United States |
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